Dichlorprop-methyl

Description

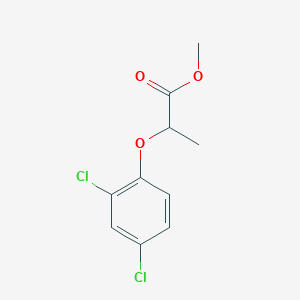

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,4-dichlorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHCPDWDIOTCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866617 | |

| Record name | Dichlorprop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23844-57-7, 57153-17-0 | |

| Record name | Dichlorprop-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23844-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorprop-methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023844577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorprop-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057153170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorprop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (±)-2-(2,4-dichlorophenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorprop-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORPROP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0948O1VDCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dichlorprop-methyl: Chemical Structure, Properties, and Analysis

Abstract

Dichlorprop-methyl (CAS 57153-17-0) is the methyl ester of Dichlorprop, a selective, systemic phenoxypropionic acid herbicide.[1] Like other synthetic auxin herbicides, it is used to control broadleaf weeds in various agricultural and non-crop settings.[2] Its herbicidal activity is primarily attributed to the (R)-enantiomer, which mimics the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth.[1][2] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and toxicologists. It details the molecule's chemical structure, physicochemical properties, a representative synthesis pathway, its biochemical mechanism of action, validated analytical methodologies for its detection and chiral separation, and a summary of its toxicological profile.

Chemical Identity and Structure

This compound is a chiral molecule, existing as two distinct enantiomers due to the asymmetric carbon atom in the propanoic acid moiety.[1] The technical grade product is typically a racemic mixture of the (R)- and (S)-enantiomers.[1]

-

IUPAC Name: methyl 2-(2,4-dichlorophenoxy)propanoate[3]

-

CAS Registry Number: 57153-17-0 (for the racemic mixture)[1]

-

Molecular Formula: C₁₀H₁₀Cl₂O₃[4]

-

Molecular Weight: 249.09 g/mol [4]

The fundamental structure consists of a 2,4-dichlorophenol group linked via an ether bond to the alpha-carbon of a methyl propionate group.

Caption: Chemical structure of this compound. C* denotes the chiral center.

Physicochemical Properties

| Property | This compound (Ester) | Dichlorprop (Parent Acid) | Source(s) |

| Physical State | Colorless to pale yellow liquid | Colorless to yellowish solid | [2][6] |

| Melting Point | -95 °C (in Hexane solution) | 116 - 120 °C | [2][7] |

| Boiling Point | 68 - 70 °C (in Hexane solution) | 215 °C | [2][7] |

| Water Solubility | Limited / Moderately soluble | 350 mg/L at 20 °C | [2][6] |

| Vapor Pressure | Data not available | 7.5 x 10⁻⁸ mm Hg at 20 °C | [5][6] |

| LogP (Octanol-Water) | 3.3 (XlogP3 - Computed) | 3.4 (Experimental) | [3][6] |

Synthesis and Formulation

The synthesis of this compound is a two-stage process. First, the parent acid, Dichlorprop, is synthesized. Second, the carboxylic acid is esterified with methanol to yield the final product.

Stage 1: Synthesis of Dichlorprop Acid

The industrial synthesis involves the reaction of 2,4-dichlorophenol with 2-chloropropanoic acid in the presence of a base, such as sodium hydroxide.[8] This Williamson ether synthesis proceeds via the formation of a sodium 2,4-dichlorophenoxide intermediate, which then acts as a nucleophile, displacing the chloride from 2-chloropropanoic acid.

Stage 2: Esterification to this compound

The most common laboratory and industrial method for this conversion is the Fischer-Speier esterification.[9] This involves reacting Dichlorprop with an excess of methanol under acidic catalysis (typically sulfuric acid or p-toluenesulfonic acid) and heat. The reaction is an equilibrium process, and the excess alcohol serves to drive the reaction toward the ester product.

Caption: General workflow for the synthesis of this compound.

Representative Laboratory Protocol: Fischer Esterification

This protocol is a representative example based on standard Fischer esterification procedures and should be performed with appropriate safety precautions in a fume hood.[4][9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Dichlorprop (1.0 eq) in an excess of anhydrous methanol (10-20 eq), which also serves as the solvent.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by vacuum distillation if necessary.

Mechanism of Herbicidal Action

This compound, after being absorbed by the plant and hydrolyzed to its active acid form (Dichlorprop), acts as a synthetic auxin.[1] Natural auxins, like IAA, are critical hormones that regulate gene expression related to cell division, expansion, and differentiation. Synthetic auxins like Dichlorprop overwhelm these natural regulatory systems.

The core mechanism involves the following steps:

-

Perception: The (R)-enantiomer of Dichlorprop binds to the TIR1/AFB family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.

-

Repressor Degradation: This binding event promotes the interaction between the SCF-TIR1/AFB complex and Aux/IAA transcriptional repressor proteins. This targets the Aux/IAA proteins for polyubiquitination.

-

Proteasomal Destruction: The ubiquitinated Aux/IAA repressors are then recognized and degraded by the 26S proteasome.

-

Gene Activation: In the absence of Aux/IAA repressors, the Auxin Response Factor (ARF) transcription factors are released from inhibition. The freed ARFs can then bind to auxin-responsive elements in the promoters of target genes, activating their transcription.

-

Physiological Effect: The massive, uncontrolled expression of growth-related genes leads to epinasty (stem and leaf twisting), cell elongation, and ultimately, vascular tissue disruption and plant death.[2]

Caption: The molecular mechanism of action for synthetic auxins like Dichlorprop.

Analytical Methodologies

The analysis of this compound in environmental or biological matrices requires robust extraction, cleanup, and detection methods. Furthermore, due to the enantiomer-specific activity, chiral separation is often necessary for detailed environmental fate and toxicology studies.

Protocol 1: GC-MS Analysis in Soil

This protocol is adapted from established EPA methodologies for phenoxy acid herbicides and their esters.[1] It involves solvent extraction, solid-phase extraction (SPE) cleanup, derivatization of the parent acid, and GC-MS detection.

-

Extraction:

-

Weigh 10 g of homogenized soil into a centrifuge tube.

-

Add 20 mL of an extraction solvent (e.g., 5% acetic acid in 1:1 methanol:water).

-

Sonicate the sample for 20 minutes in an ultrasonic water bath.

-

Centrifuge at 2000 rpm for 10 minutes and decant the supernatant. Repeat the extraction twice more, combining the supernatants.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Dilute the combined extracts with acidified water (pH < 2).

-

Condition a C18 SPE cartridge (e.g., 1 g, 6 mL) with methanol followed by acidified water.

-

Load the diluted extract onto the SPE cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Dry the cartridge thoroughly under vacuum.

-

Elute this compound with a non-polar solvent mixture (e.g., 2% acetone in hexane). This fraction contains the ester.

-

Elute the more polar parent acid (Dichlorprop), if present, with a more polar mixture (e.g., 50% methanol in acetone). This fraction would require derivatization.

-

-

GC-MS Analysis:

-

Concentrate the hexane fraction containing this compound to a final volume of 1 mL.

-

Inject 1-2 µL into the GC-MS.

-

GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

Oven Program: Start at 70°C, ramp at 25°C/min to 150°C, then 8°C/min to 280°C, hold for 5-10 min.

-

MS Detection: Use electron ionization (EI) in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for this compound (e.g., m/z 248 [M+], 162, 189).

-

Protocol 2: Chiral HPLC Separation

This protocol is representative for the enantioselective separation of this compound, based on published methods using polysaccharide-based chiral stationary phases (CSPs).

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Column: A cellulose-based CSP, such as a Eurocel 01 or Chiralcel OD-H column (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A non-polar mobile phase, typically a mixture of n-hexane and 2-propanol (e.g., 80:20 v/v). The exact ratio should be optimized to achieve baseline separation.

-

Flow Rate: Isocratic elution at 1.0 mL/min.

-

Column Temperature: 20-25 °C.

-

Detection: UV detection at a wavelength where the analyte absorbs strongly, typically around 230 nm or 280 nm.

-

Analysis: The two enantiomers will elute at different retention times, allowing for their individual quantification. The (R)-enantiomer is typically the second to elute on many common polysaccharide CSPs.

Toxicological Summary

The toxicological profile of this compound is primarily derived from GHS classifications submitted to the European Chemicals Agency (ECHA). Specific lethal dose (LD₅₀) studies on the pure methyl ester are not widely published; data often refers to the parent acid or is presented as classifications.

-

Acute Oral Toxicity: Classified as GHS Category 4 (Harmful if swallowed) .[3] This corresponds to an LD₅₀ range in rats of 300 - 2000 mg/kg body weight.

-

Acute Dermal Toxicity: Classified as GHS Category 4 (Harmful in contact with skin) .[3] This corresponds to an LD₅₀ range in rats or rabbits of 1000 - 2000 mg/kg body weight. A study on the parent acid, Dichlorprop, showed an LD50 of >2000 mg/kg in rabbits.

-

Skin Irritation: Classified as GHS Category 2 (Causes skin irritation) .[3]

-

Eye Irritation: Likely to be an irritant, though specific data for the ester is limited. The parent acid is a severe eye irritant.[2]

-

Enantioselectivity: It is crucial to consider enantioselectivity in toxicological assessments. While the (R)-enantiomer is responsible for the herbicidal (auxin) activity, some studies on algae have shown that the herbicidally inactive (S)-enantiomer can exhibit higher toxicity to certain non-target organisms.[6]

Environmental Fate

This compound is of moderate persistence in the environment. Its primary degradation pathway is hydrolysis of the ester bond to form the parent acid, Dichlorprop.[3] This hydrolysis can be both chemical and microbial. The resulting Dichlorprop acid is then subject to microbial degradation in soil, with reported half-lives ranging from a few days to several weeks, depending on soil type and conditions.[6] A key aspect of its environmental fate is the enantioselective degradation by soil microorganisms, which often preferentially degrade the herbicidally active (R)-enantiomer, potentially leading to a temporary enrichment of the (S)-enantiomer in the environment.[8]

Conclusion

This compound is a well-established chiral herbicide whose efficacy is derived from its function as a synthetic auxin. This guide has detailed its chemical and physical nature, outlining the critical distinction between the methyl ester and its parent acid. The mechanism of action, centered on the disruption of hormonal growth regulation via the degradation of Aux/IAA repressors, is well-understood. For drug development professionals and researchers, the provided protocols for synthesis and analysis serve as a practical foundation for laboratory work. The toxicological profile, while indicating moderate acute toxicity, highlights the importance of further research into the distinct environmental and toxicological behaviors of its individual enantiomers. A thorough understanding of these technical aspects is essential for the safe handling, effective application, and accurate environmental risk assessment of this compound.

References

-

This compound. Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

-

ACUTE ORAL TOXICITY IN THE RAT LSR Report No: 86/PTC013/634. U.S. Environmental Protection Agency, ChemView. [Link]

-

This compound | C10H10Cl2O3 | CID 90988. PubChem, National Center for Biotechnology Information. [Link]

-

Environmental Chemistry Methods: Dichlorprop-P; 442434-01. U.S. Environmental Protection Agency. [Link]

-

This compound data sheet. Compendium of Pesticide Common Names. [Link]

-

Fischer Esterification Procedure. University of California, Irvine - Department of Chemistry. [Link]

-

Acute Toxicity: dermal - Registration Dossier. European Chemicals Agency (ECHA). [Link]

-

Dichlorprop | C9H8Cl2O3 | CID 8427. PubChem, National Center for Biotechnology Information. [Link]

-

This compound - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

Mechanisms of auxin signaling. Development. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

Dichlorprop-P (Ref: BAS 044H). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

-

This compound. FDA Global Substance Registration System (GSRS). [Link]

-

Enantiomers of 2,4-dichlorprop methyl ester. ResearchGate. [Link]

-

Synthesis of Esters Via Steglich Esterification in Acetonitrile. YouTube. [Link]

-

Dichlorprop. Wikipedia. [Link]

-

Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]

- Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.

- A kind of preparation method of 2,4 dichlorphenoxyacetic acid methyl ester.

-

Chiral separation of Diclofop – methyl. LabRulez LCMS. [Link]

-

Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. ResearchGate. [Link]

-

The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies. [Link]

-

The synthesis of dichlorprop anno 1950. ResearchGate. [Link]

Sources

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. This compound | C10H10Cl2O3 | CID 90988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. oeko-tex.com [oeko-tex.com]

- 5. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accustandard.com [accustandard.com]

- 7. Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms [pjoes.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

The Synthesis of Dichlorprop-methyl: A Technical Guide for Chemical Researchers

This guide provides an in-depth exploration of the chemical synthesis of Dichlorprop-methyl, a significant herbicide in the phenoxypropionic acid class. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document elucidates the core chemical principles, step-by-step protocols, and critical considerations for the successful laboratory-scale synthesis of this compound. Our focus is on providing a narrative grounded in practical expertise, ensuring that each step is not only described but also justified from a chemical standpoint.

Introduction to this compound

This compound, the methyl ester of 2-(2,4-dichlorophenoxy)propionic acid, is a selective herbicide used for the control of broadleaf weeds.[1][2] Like its parent acid, Dichlorprop, its herbicidal activity is primarily attributed to the (R)-enantiomer.[1] The esterification of Dichlorprop to its methyl form can alter its physical properties, such as volatility and solubility, which in turn influences its environmental fate and application. This guide will detail a robust two-step synthesis pathway, commencing with the synthesis of the Dichlorprop acid precursor, followed by its esterification to yield this compound.

Part 1: Synthesis of the Precursor, Dichlorprop

The primary industrial synthesis of Dichlorprop involves a Williamson ether synthesis. This reaction pathway is favored for its efficiency and is a cornerstone of phenoxy herbicide production. The core principle is the nucleophilic substitution of the chloride in a chloropropionic acid derivative by the phenoxide ion of 2,4-dichlorophenol.

Reaction Principle: Williamson Ether Synthesis

The synthesis of Dichlorprop is achieved by reacting 2,4-dichlorophenol with 2-chloropropionic acid in the presence of a base. The base, typically sodium hydroxide or potassium hydroxide, deprotonates the phenolic hydroxyl group of 2,4-dichlorophenol to form the more nucleophilic 2,4-dichlorophenoxide. This phenoxide then attacks the electrophilic carbon atom bearing the chlorine in 2-chloropropionic acid, displacing the chloride ion and forming the ether linkage.

Visualizing the Synthesis of Dichlorprop

Caption: Williamson ether synthesis of Dichlorprop.

Experimental Protocol: Synthesis of Dichlorprop

This protocol is a synthesized methodology based on established chemical principles for Williamson ether synthesis, adapted from patent literature.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar ratio) |

| 2,4-Dichlorophenol | 163.00 | 1.0 |

| 2-Chloropropionic acid | 108.52 | 1.0 |

| Potassium Hydroxide (KOH) | 56.11 | 1.0 |

| Dimethyl sulfoxide (DMSO) | 78.13 | Solvent |

| Sulfuric Acid (H₂SO₄) | 98.08 | For neutralization |

| n-Hexane | 86.18 | For recrystallization |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-dichlorophenol in dimethyl sulfoxide (DMSO).

-

Addition of Reactants: To the stirred solution, add 2-chloropropionic acid and potassium hydroxide. The use of a solvent like DMSO is crucial as it can effectively dissolve the reactants and facilitate the reaction, leading to higher yields compared to aqueous media.[3] A surfactant may also be added to improve the reaction efficiency.[3]

-

Reaction Conditions: Control the reaction temperature between 20-80 °C.[3] The exothermic nature of the reaction may require external cooling to maintain the desired temperature range. Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, neutralize the mixture with sulfuric acid. This step protonates the carboxylate to form the desired carboxylic acid and precipitates any excess base.

-

Purification: Filter the reaction mixture to remove any inorganic salts. The solvent (DMSO) can be removed under reduced pressure. The resulting solid crude product can be further purified by recrystallization from a solvent such as n-hexane to yield pure 2-(2,4-dichlorophenoxy)propionic acid (Dichlorprop).[3] A yield of approximately 93.5% can be expected with this method.[3]

Part 2: Synthesis of this compound

The conversion of Dichlorprop to its methyl ester, this compound, is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols.

Reaction Principle: Fischer-Speier Esterification

Fischer-Speier esterification involves the reaction of a carboxylic acid (Dichlorprop) with an alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol) is typically used, and the water formed during the reaction is removed.

Visualizing the Synthesis of this compound

Caption: Fischer-Speier esterification of Dichlorprop.

Experimental Protocol: Synthesis of this compound

This protocol is a scientifically derived procedure for the esterification of Dichlorprop, based on standard laboratory practices for Fischer esterification.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| Dichlorprop | 235.06 | 1.0 equivalent |

| Methanol (anhydrous) | 32.04 | Large excess (solvent) |

| Sulfuric Acid (conc.) | 98.08 | Catalytic amount |

| Sodium Bicarbonate (sat. aq. soln.) | 84.01 | For neutralization |

| Anhydrous Sodium Sulfate | 142.04 | For drying |

| Diethyl Ether | 74.12 | For extraction |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Dichlorprop in a large excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution. The amount of catalyst should be sufficient to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by TLC. The use of excess methanol shifts the equilibrium towards the product side.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Remove the bulk of the methanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Purification and Characterization

The purity of the synthesized this compound is crucial for its intended application. The final product should be characterized to confirm its identity and purity.

-

Purification: As mentioned, vacuum distillation or column chromatography are effective methods for purifying the final product. The choice of method will depend on the scale of the synthesis and the desired purity level.

-

Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both qualitative and quantitative analysis. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for its identification.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the presence of the methyl ester group and the dichlorophenoxy moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl stretch at approximately 1735-1750 cm⁻¹.

-

Safety Considerations

The synthesis of this compound involves the use of hazardous chemicals, and appropriate safety precautions must be taken.

-

2,4-Dichlorophenol: Toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Chloropropionic acid: Corrosive. Handle with care and appropriate PPE.

-

Concentrated Sulfuric Acid: Highly corrosive. Add slowly and carefully to the reaction mixture.

-

Solvents: Methanol, DMSO, and diethyl ether are flammable. Ensure that there are no ignition sources in the vicinity of the experiment.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis before commencing any experimental work.

References

-

PrepChem.com. Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. [Link]

- Google Patents. Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.

-

ResearchGate. 5 The synthesis of dichlorprop anno 1950. [Link]

-

Wikipedia. Dichlorprop. [Link]

-

dichlorprop process. dichlorprop process. [Link]

-

PubChem. 2-(2,4-Dichlorophenoxy)propionic acid butoxyethyl ester. [Link]

-

PrepChem.com. Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]-propionic acid 2-chloroeth-1-yl ester. [Link]

- Google Patents. Method for producing ester of 2, 4-dichlorphenoxyacetic acid.

-

PrepChem.com. Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. [Link]

-

EPA. Environmental Chemistry Methods: Dichlorprop-P. [Link]

-

ESSLAB. Dichlorprop methyl ester. [Link]

- Google Patents.

-

CAS Common Chemistry. Dichlorprop-isoctyl. [Link]

-

SciSpace. Fate of the herbicides mecoprop, dichlorprop, and 2,4-D in aerobic and anaerobic sewage sludge as. [Link]

-

sitem.herts.ac.uk. This compound data sheet. [Link]

-

PubChem. Dichlorprop. [Link]

-

PubChem. This compound. [Link]

-

National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]

Sources

A Technical Guide to the Molecular Mechanism of Dichlorprop-methyl in Plants

Abstract

Dichlorprop-methyl, a member of the phenoxycarboxylic acid class of herbicides, has long been a vital tool for the selective control of broadleaf weeds.[1][2] Its efficacy stems from its ability to act as a persistent mimic of the natural plant hormone indole-3-acetic acid (IAA), leading to a catastrophic disruption of hormonal homeostasis.[3] This guide provides an in-depth exploration of the molecular mechanism of action of this compound, focusing on its interaction with the core auxin signaling pathway. We will detail its role in hijacking the TIR1/AFB receptor complex, the subsequent degradation of Aux/IAA transcriptional repressors, and the resulting uncontrolled expression of auxin-responsive genes that culminates in plant death.[4] Furthermore, this document outlines modern experimental protocols to investigate this mechanism and presents a framework for understanding the complex physiological consequences, including recent insights into induced oxidative stress and ferroptosis-like cell death.[5]

Introduction: this compound as a Synthetic Auxin

Dichlorprop is a systemic, post-emergence herbicide that is readily absorbed by the leaves and translocated throughout the plant.[6][7] Chemically, it is a chiral compound, existing in two enantiomeric forms. The herbicidal activity is almost exclusively attributed to the (R)-enantiomer, also known as dichlorprop-p (2,4-DP-p).[7][8] Like other synthetic auxin herbicides, this compound's structure allows it to function as a highly stable and persistent analogue of endogenous auxin (IAA).[2] This stability prevents its rapid degradation by the plant's natural metabolic processes, leading to a sustained and overwhelming activation of the auxin signaling cascade, a condition to which susceptible dicotyledonous plants cannot adapt.

Core Molecular Mechanism of Action

The primary mode of action for this compound is the subversion of the plant's primary auxin perception and signaling pathway. This process can be understood as a sequence of molecular events that transforms a precisely regulated growth signal into an unregulated lethal command.

The Canonical Auxin Signaling Pathway: A Primer

In a healthy, unstimulated plant cell, auxin levels are low. The core components of the nuclear auxin pathway are maintained in a repressed state.[9][10]

-

Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements (AREs) in the promoters of genes involved in growth and development. In the absence of high auxin levels, their activity is repressed.[11]

-

Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) Proteins: These are transcriptional repressor proteins. They bind directly to ARFs, preventing them from activating gene transcription.[10]

-

TIR1/AFB F-Box Proteins: The TRANSPORT INHIBITOR RESPONSE 1 / AUXIN SIGNALING F-BOX (TIR1/AFB) proteins are the primary auxin receptors and are components of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB.[10][12]

When natural auxin (IAA) levels rise, IAA binds to the TIR1/AFB receptor. This binding event creates a stable surface for the Aux/IAA repressor to dock with the receptor. This interaction allows the SCFTIR1/AFB complex to attach ubiquitin tags to the Aux/IAA protein, marking it for destruction by the 26S proteasome.[4][13] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of auxin-responsive genes, leading to controlled growth.[11]

This compound Hijacks the Auxin Receptor

This compound's herbicidal action begins when it enters the plant cell and binds to the TIR1/AFB receptor, effectively mimicking a high-auxin state.

-

Perception and Binding: this compound binds to the auxin-binding pocket on the TIR1/AFB protein. It acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and an Aux/IAA repressor protein.[4][11] Studies have shown that dichlorprop exhibits significant binding affinity for the TIR1 receptor, enabling it to effectively compete with and supplant natural IAA.[14]

-

Forced Repressor Degradation: The formation of the stable TIR1/AFB-dichlorprop-Aux/IAA ternary complex triggers the polyubiquitination of the Aux/IAA repressor by the SCF E3 ligase machinery.[4]

-

Uncontrolled Gene Activation: The now polyubiquitinated Aux/IAA protein is rapidly destroyed by the 26S proteasome.[12] This leads to the massive and sustained release of ARF transcription factors, which in turn drive uncontrolled, supraoptimal expression of hundreds of auxin-responsive genes.[13]

Downstream Phytotoxic Consequences

The massive transcriptional reprogramming induced by this compound leads to a cascade of physiological disruptions that overwhelm and kill the plant.

-

Hormonal Cascade and Ethylene Synthesis: The overexpression of auxin-responsive genes includes those encoding for enzymes like ACC synthase, the rate-limiting enzyme in ethylene biosynthesis.[3] The resulting surge in ethylene production contributes significantly to the classic symptoms of auxin herbicide damage, such as leaf epinasty, senescence, and abscission.[1][15][16] Concurrently, abscisic acid (ABA) biosynthesis is also upregulated, further promoting stress and senescence.[2][3]

-

Uncontrolled Growth and Vascular Damage: The herbicide induces abnormal and rapid cell division and elongation, leading to severe morphological distortions like twisting and cupping of leaves and stems.[1] This uncontrolled growth damages the plant's vascular tissues (phloem and xylem), disrupting the transport of water and nutrients and leading to necrosis.[17][18]

-

Oxidative Stress and Ferroptosis-like Death: A recent and significant finding is that (R)-dichlorprop can trigger an iron-dependent, non-apoptotic form of programmed cell death resembling ferroptosis in Arabidopsis thaliana.[5] This process is characterized by the accumulation of reactive oxygen species (ROS) and toxic lipid peroxides, leading to the disruption of cell membranes.[5] This finding adds a new layer to our understanding of the ultimate cytotoxic effects of dichlorprop.

Experimental Elucidation of the Mechanism

Validating the mechanism of action of this compound requires a multi-faceted approach combining biochemical, molecular, and whole-plant assays.

Protocol 1: In Vitro Receptor Binding Assay via Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the direct binding interaction between dichlorprop-p and the TIR1 receptor protein, demonstrating it acts as a molecular glue to recruit an Aux/IAA peptide.

Rationale: SPR is a label-free technique that measures changes in mass on a sensor chip surface in real-time. By immobilizing a component of the co-receptor complex (the Aux/IAA degron peptide) and flowing over the other components (TIR1 and dichlorprop), we can measure the formation of the ternary complex, providing evidence of the "molecular glue" mechanism.[14][19]

Methodology:

-

Protein Expression & Purification: Express and purify recombinant Arabidopsis thaliana TIR1 protein and a biotinylated peptide corresponding to the degron motif (Domain II) of an Aux/IAA protein (e.g., IAA7).

-

Chip Preparation: Functionalize a streptavidin-coated SPR sensor chip by flowing over the biotinylated Aux/IAA degron peptide, leading to its immobilization.

-

Binding Analysis:

-

Prepare a series of analyte solutions containing a constant concentration of purified TIR1 protein mixed with varying concentrations of dichlorprop-p (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). As a positive control, prepare identical solutions with IAA. A vehicle control (DMSO) should also be run.

-

Inject the analyte solutions sequentially over the chip surface. The binding of TIR1 to the immobilized Aux/IAA peptide, stabilized by dichlorprop-p, will cause an increase in the response units (RU).

-

Between injections, regenerate the chip surface with a mild acid or base wash to dissociate the complex.

-

-

Data Analysis: Plot the steady-state RU response against the concentration of dichlorprop-p or IAA. A dose-dependent increase in binding confirms that dichlorprop-p facilitates the TIR1-Aux/IAA interaction. Kinetic parameters (KD, ka, kd) can be calculated to determine binding affinity.

Critical Considerations:

-

Ensure high purity of recombinant proteins to avoid non-specific binding.

-

The concentration of TIR1 should be optimized to be in a sensitive range for detection.

-

Proper controls are essential to subtract buffer effects and non-specific binding.

Protocol 2: Gene Expression Analysis by qRT-PCR

Objective: To demonstrate that dichlorprop-p treatment leads to the upregulation of known early auxin-responsive genes.

Rationale: The degradation of Aux/IAA repressors should lead to a rapid and robust increase in the transcription of genes regulated by ARFs. Quantitative real-time PCR (qRT-PCR) is a sensitive method to measure these changes in mRNA levels.

Methodology:

-

Plant Treatment: Grow a susceptible plant species (e.g., Arabidopsis thaliana or soybean seedlings) to the appropriate stage (e.g., 2-3 true leaves). Treat plants with a sub-lethal dose of dichlorprop-p, a vehicle control (e.g., DMSO in water), and a positive control (IAA).

-

Time Course Sampling: Harvest aerial tissue at several time points post-treatment (e.g., 0, 30 min, 1 hr, 3 hr, 6 hr). Immediately flash-freeze samples in liquid nitrogen.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the tissue using a standard kit or Trizol-based method. Assess RNA quality and quantity. Synthesize first-strand cDNA from a standardized amount of RNA.

-

qRT-PCR:

-

Design and validate primers for target auxin-responsive genes (e.g., GH3.3, IAA1, SAUR19) and a stable reference gene (e.g., Actin or UBQ10).

-

Perform qRT-PCR using a SYBR Green-based master mix.

-

-

Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the reference gene and comparing to the time-zero or vehicle-treated control.

Critical Considerations:

-

A time-course experiment is crucial as the expression of early-response genes can be transient.

-

Primer efficiency must be validated to ensure accurate quantification.

-

At least three biological replicates are necessary for statistical significance.

Quantitative Data Summary

The efficacy of synthetic auxins can be compared through biochemical and physiological parameters. While precise binding affinities for dichlorprop are proprietary or require dedicated experimentation, relative comparisons and whole-plant efficacy data provide valuable context.

Table 1: Relative Binding Characteristics and Herbicidal Efficacy

| Compound | Chemical Class | Relative TIR1 Binding Affinity | Typical Physiological Effect | Example EC₅₀ (Susceptible Broadleaf) |

|---|---|---|---|---|

| Indole-3-acetic acid (IAA) | Indoleacetic acid | Baseline | Natural Growth Regulation | N/A |

| Dichlorprop-p | Phenoxycarboxylic acid | High [14] | Herbicidal (uncontrolled growth) | Low (High Potency) |

| 2,4-D | Phenoxycarboxylic acid | Moderate-High[14] | Herbicidal (uncontrolled growth) | Low (High Potency) |

| Dicamba | Benzoic acid | Low[14] | Herbicidal (uncontrolled growth) | Low (High Potency) |

Note: EC₅₀ (Effective Concentration, 50%) values are species- and condition-dependent. This table provides a conceptual summary.

Conclusion

The mechanism of action of this compound is a classic example of herbicidal activity achieved through the targeted disruption of a fundamental plant signaling pathway. By acting as a persistent and potent mimic of natural auxin, it hijacks the SCFTIR1/AFB co-receptor complex, forcing the degradation of Aux/IAA transcriptional repressors. This molecular sabotage unleashes the full force of the plant's growth-promoting gene expression machinery in an unregulated and sustained manner, leading to a fatal cascade of hormonal imbalance, uncontrolled cell division, ethylene-induced senescence, and oxidative stress. Recent evidence implicating an iron-dependent, ferroptosis-like cell death pathway adds further depth to our understanding of the ultimate cytotoxic events.[5] This comprehensive, multi-level disruption underscores why synthetic auxins like this compound remain highly effective and important tools in weed management.

References

- Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. MDPI.

- Auxin. Wikipedia.

- Synthetic Auxins | Herbicide Symptoms.

- Mechanisms of auxin signaling. PMC - NIH.

- Auxin signalling pathways in plants. (a) The 'canonical' pathway...

- Synthetic Auxin Herbicides: A Technical Guide to Their Molecular Mode of Action. Benchchem.

- Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI.

- This compound. AERU - University of Hertfordshire.

- Auxinic herbicides, mechanisms of action, and weed resistance. SciELO.

- Auxin herbicides: Current status of mechanism and mode of action.

- Auxin Signaling | Plant Physiology. Oxford Academic.

- Dichlorprop. Wikipedia.

- Dichlorprop | C9H8Cl2O3 | CID 8427. PubChem.

- Dichlorprop-P (Ref: BAS 044H). AERU - University of Hertfordshire.

- Dichlorprop (Ref: RD 406). AERU - University of Hertfordshire.

- The differential binding and biological efficacy of auxin herbicides. PMC - NIH.

- Physiological responses of resistant and susceptible plants to diclofop‐methyl and its antagonism by 2,4‐D and antioxidants.

- New Target in an Old Enemy: Herbicide (R)

- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH.

- Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. | Request PDF.

Sources

- 1. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [sitem.herts.ac.uk]

- 7. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 8. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Auxin - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. Dichlorprop - Wikipedia [en.wikipedia.org]

- 18. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

(R)-Dichlorprop and (S)-Dichlorprop enantiomers explained

An In-Depth Technical Guide to the (R)- and (S)-Enantiomers of Dichlorprop

Introduction: Chirality in Phenoxy Herbicides

Dichlorprop, chemically known as (RS)-2-(2,4-dichlorophenoxy)propanoic acid, is a selective, systemic chlorophenoxy herbicide used for the post-emergence control of annual and perennial broadleaf weeds.[1][2] Its molecular structure features a single asymmetric carbon atom, rendering it a chiral molecule that exists as a pair of non-superimposable mirror-image isomers, or enantiomers: (R)-Dichlorprop and (S)-Dichlorprop.[2][3]

Initially introduced to the market in the 1960s as a racemic mixture (a 1:1 ratio of both enantiomers), advancements in asymmetric synthesis and a deeper understanding of stereospecific bioactivity have led to a significant shift in its commercial formulation.[1] Modern herbicidal products predominantly contain the enantiopure form, (R)-Dichlorprop, also referred to as Dichlorprop-p.[1][3] This evolution underscores a critical principle in agrochemical science: biological systems are inherently chiral, and their interactions with xenobiotics are often highly enantioselective. This guide provides a detailed examination of the distinct properties, activities, and analytical considerations of the (R)- and (S)-enantiomers of Dichlorprop.

Section 1: Stereospecific Bioactivity and Toxicology

The fundamental reason for the shift from racemic to enantiopure Dichlorprop lies in the profound difference in the biological activity of the two isomers. This enantioselectivity extends from the target herbicidal action to effects on non-target organisms.

Herbicidal Mechanism of Action

Only the (R)-enantiomer of Dichlorprop is biologically active as a herbicide.[1][2][3] It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA).[2][3] The mechanism involves the following key steps:

-

Uptake and Translocation: (R)-Dichlorprop is absorbed by the leaves and readily translocated throughout the plant, accumulating in meristematic tissues where active cell division occurs.[2][3]

-

Hormonal Disruption: It is believed to increase cell wall plasticity, stimulate protein biosynthesis, and trigger the overproduction of ethylene.[1]

-

Uncontrolled Growth: This hormonal imbalance results in abnormal and excessive cell division and elongation, ultimately damaging the vascular tissue and leading to stem and leaf malformations, and eventually, plant death.[1][3]

In stark contrast, the (S)-enantiomer is considered herbicidally inactive.[4] Its presence in the original racemic mixture contributed to the environmental load without enhancing efficacy, a concept known as "isomeric ballast."

Enantioselective Toxicology

The differential effects of Dichlorprop enantiomers are not limited to target weeds. Studies on non-target organisms reveal a complex pattern of enantioselective toxicity.

-

Phytotoxicity to Non-Target Plants: In maize seedlings, (R)-Dichlorprop exhibited significantly higher phytotoxicity than the (S)-enantiomer.[5] It more strongly inhibited seed germination, biomass accumulation, and root/shoot elongation. Mechanistically, (R)-Dichlorprop induced greater oxidative stress, evidenced by higher levels of hydroxyl radicals (•OH) and increased activity of antioxidant enzymes like superoxide dismutase (SOD) and peroxidase (POD).[5]

-

Toxicity to Aquatic Life: Enantioselectivity is also observed in aquatic organisms. For instance, while the herbicidally active (R)-enantiomer of Dichlorprop-methyl (a derivative) was more toxic to the alga Scenedesmus obliquus, the "inactive" (S)-enantiomer was found to be approximately nine times more toxic than the (R)-enantiomer to Chlorella pyrenoidosa.[4] This highlights the danger of assuming an isomer is universally "inactive" and underscores the importance of assessing enantiomer-specific ecotoxicology.

Mammalian Toxicokinetics and Health Effects

In mammals, Dichlorprop-p is rapidly absorbed through the gastrointestinal tract, undergoes limited metabolism, and is primarily excreted unchanged in the urine within 48 hours, with no significant tissue accumulation.[6] The U.S. Environmental Protection Agency (EPA) classifies the R-isomer as "Not Likely to be Carcinogenic to Humans," though it is considered a severe eye irritant.[1] The International Agency for Research on Cancer (IARC) has previously classified chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B).[1]

Data Summary: Comparative Properties of Dichlorprop Enantiomers

| Property | (R)-Dichlorprop (Dichlorprop-p) | (S)-Dichlorprop |

| Herbicidal Activity | Biologically active as a synthetic auxin.[2][3] | Largely inactive.[4] |

| Phytotoxicity (Maize) | Higher toxicity; greater inhibition of growth and induction of oxidative stress.[5] | Lower toxicity.[5] |

| Toxicity to Algae | Varies by species; more toxic to Scenedesmus obliquus.[4] | Varies by species; significantly more toxic to Chlorella pyrenoidosa.[4] |

| Primary Function | Active ingredient in modern formulations.[1] | Isomeric ballast in older racemic mixtures. |

Section 2: Environmental Fate and Enantioselective Biodegradation

Once introduced into the environment, the fate of Dichlorprop is governed by complex biotic and abiotic processes, with microbial degradation being a primary driver of dissipation. This degradation is frequently enantioselective.

Microbial Degradation in Soil and Water

Soil microorganisms play a crucial role in breaking down Dichlorprop, but they often metabolize one enantiomer at a different rate than the other.[7][8]

-

Preferential Degradation: Studies have shown that the direction of enantioselectivity can depend on the specific microbial community and soil conditions.[9] For instance, the bacterium Sphingomonas herbicidovorans MH has been shown to completely degrade both enantiomers, but it preferentially metabolizes the (S)-enantiomer.[10][11][12] In other soil studies, the (S)-enantiomer was also degraded faster, with half-lives of approximately 8 days compared to 12-13 days for the (R)-enantiomer.[8] Conversely, some reports indicate preferential degradation of the R-(+)-isomer in other media.[7] This variability demonstrates that environmental risk assessments must consider the potential for enrichment of the more persistent enantiomer.

-

Enantiomerization: In addition to degradation, Dichlorprop can undergo enantiomerization in soil, where one enantiomer is converted into the other.[9] This process can proceed in both R-to-S and S-to-R directions, with equilibrium constants varying between soil types. In some soils, the equilibrium favors the formation of the herbicidally active (R)-enantiomer, potentially prolonging its biological activity.[9]

The enantioselective degradation is mediated by specific microbial enzymes. In S. herbicidovorans, distinct inducible, proton gradient-driven uptake systems exist for (R)-Dichlorprop and (S)-Dichlorprop, indicating highly evolved and specific metabolic pathways.[10][11]

Visualization: Enantioselective Processes in Soil

Caption: Differential fate of Dichlorprop enantiomers in soil.

Section 3: Advanced Mechanistic Insights

Recent research has uncovered novel mechanisms that further explain the heightened phytotoxicity of the (R)-enantiomer.

(R)-Dichlorprop and Ferroptosis-like Cell Death

Beyond its role as a synthetic auxin, (R)-Dichlorprop has been shown to induce a form of iron-dependent, programmed cell death in plants that resembles ferroptosis.[13] This pathway is distinct from its hormonal action and contributes significantly to its phytotoxicity. Key findings include:

-

(R)-DCPP treatment leads to a significant accumulation of reactive oxygen species (ROS) and iron in plant cells.[13]

-

This oxidative imbalance causes a buildup of toxic lipid peroxides and depletes cellular antioxidants like glutathione and ascorbic acid.[13]

-

The resulting cell death can be inhibited by ferroptosis inhibitors, confirming the involvement of this specific pathway.[13]

This discovery provides a new layer of understanding of how the active enantiomer exerts its herbicidal effect and suggests that iron homeostasis is a key target.

Visualization: Proposed Ferroptosis-like Pathway

Caption: Ferroptosis-like pathway induced by (R)-Dichlorprop.

Section 4: Synthesis and Enantioselective Analysis

The production of enantiopure (R)-Dichlorprop and the ability to monitor the environmental fate of both enantiomers rely on sophisticated chemical and analytical techniques.

Synthesis Overview

The commercial production of Dichlorprop-p involves a multi-step process:

-

Formation of the Racemate: 2,4-dichlorophenol is reacted with an alkylating agent like 2-chloropropanoic acid to form the racemic phenoxypropanoic acid backbone.[2][14]

-

Chiral Resolution/Asymmetric Synthesis: The resulting racemic mixture is then either resolved into its constituent enantiomers (a process of separating them) or the (R)-enantiomer is synthesized directly using asymmetric methods to yield the biologically active Dichlorprop-p.[2][3]

Protocol: Enantioselective Analysis by Chiral HPLC

Monitoring the enantiomeric fraction (EF) of Dichlorprop in environmental samples is crucial for accurate risk assessment. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the benchmark method for this separation.

Objective: To separate and quantify (R)- and (S)-Dichlorprop from a soil matrix.

Methodology:

-

Sample Preparation: Soil Extraction

-

Weigh 10.0 g of homogenized soil into a 50 mL polypropylene centrifuge tube.[15]

-

Add 20 mL of an extraction solvent (e.g., 5% acetic acid in methanol) to the tube.[15]

-

Vortex vigorously for 30 seconds to create a slurry.

-

Sonicate the sample in an ultrasonic water bath for 20 minutes to ensure thorough extraction.[15]

-

Centrifuge the sample to pellet the soil particles. Decant the supernatant (the extract) into a clean tube.

-

Repeat the extraction process on the soil pellet with fresh solvent to maximize recovery, combining the supernatants.

-

The combined extract may require a clean-up step, such as Solid Phase Extraction (SPE), to remove interfering matrix components before analysis.[15]

-

-

Chiral HPLC Separation

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based CSP is highly effective. Examples include cellulose- or amylose-based columns (e.g., Phenomenex Lux Amylose-2, Chiralcel OD-H).[8][16]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., 2-propanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) to ensure the analyte is in its non-ionized form. The exact ratio must be optimized for the specific column used.

-

Isocratic Elution: Set a constant mobile phase composition and flow rate (e.g., 1.0 mL/min).

-

Detection: Monitor the column eluent at a wavelength of approximately 230 nm.[12]

-

Injection: Inject a small volume (e.g., 10-20 µL) of the cleaned-up sample extract.

-

Data Analysis: The (R)- and (S)-enantiomers will elute at different retention times. Quantify the peak area for each enantiomer against a calibration curve prepared from certified reference standards.

-

Self-Validation and QC:

-

Run analytical standards of racemic Dichlorprop to confirm baseline separation and determine retention times.

-

Spike blank soil samples with known concentrations of each enantiomer to determine extraction recovery and method accuracy.

-

Analyze procedural blanks to check for contamination.

Visualization: Analytical Workflow

Caption: Workflow for chiral analysis of Dichlorprop in soil.

Conclusion and Future Perspectives

The case of Dichlorprop serves as a powerful illustration of the importance of stereochemistry in the development, application, and regulation of bioactive compounds. The transition from a racemic mixture to the enantiopure (R)-Dichlorprop has allowed for a reduction in the application rates and the unnecessary environmental loading of the less active (S)-isomer. However, the science also reveals complexities, such as the enantioselective toxicity of the "inactive" isomer to certain non-target organisms and the potential for enantiomerization in the environment.

For researchers, scientists, and drug development professionals, the key takeaways are:

-

Chirality is a critical determinant of bioactivity and cannot be ignored.

-

The environmental fate and toxicological profile of each enantiomer must be assessed independently.

-

Advanced analytical methods are essential for understanding the behavior of chiral compounds in complex biological and environmental systems.

Future research should continue to explore the subtle mechanisms of enantioselective action, such as the newly discovered link to ferroptosis, and further characterize the microbial processes that govern the environmental fate of chiral pesticides. This knowledge is paramount for designing next-generation active ingredients that are not only effective but also possess a minimized and predictable environmental footprint.

References

-

Nickel, K., Suter, M. J. F., & Kohler, H. P. E. (1998). Enantioselective uptake and degradation of the chiral herbicide dichlorprop [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 64(8), 2859–2865.

-

Nickel, K., Suter, M. J. F., & Kohler, H. P. E. (1998). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 64(8), 2859–2865.

-

Wikipedia. Dichlorprop.

-

Garrison, A. W., Nzengung, V. A., Avants, J. K., & Ellington, J. J. (2000). Enantiomeric Selectivity in the Environmental Degradation of Dichlorprop As Determined by High-Performance Capillary Electrophoresis. Environmental Science & Technology, 34(9), 1663–1670.

-

Zhu, Y., Liu, D., & Liu, W. (2020). Enantioselective Biodegradation and Enantiomerization of Dichlorprop in Soils. Chemosphere, 259, 127322.

-

AERU, University of Hertfordshire. Dichlorprop-P (Ref: BAS 044H).

-

AERU, University of Hertfordshire. Dichlorprop (Ref: RD 406).

-

Liu, W., Gan, J., & Schlenk, D. (2005). Enantioselectivity in toxicity and degradation of this compound in algal cultures. Environmental Toxicology and Chemistry, 24(3), 632–637.

-

Gavioli, E., Maier, N. M., Minguillón, C., & Lindner, W. (2004). Preparative enantiomer separation of dichlorprop with a cinchona-derived chiral selector employing centrifugal partition chromatography and high-performance liquid chromatography: a comparative study. Analytical Chemistry, 76(19), 5837–5848.

-

Gavioli, E., Maier, N. M., Minguillón, C., & Lindner, W. (2004). Preparative Enantiomer Separation of Dichlorprop with a Cinchona-Derived Chiral Selector Employing Centrifugal Partition Chromatography and High-Performance Liquid Chromatography: A Comparative Study. Analytical Chemistry, 76(19), 5837–5848.

-

Chen, X., Liu, D., & Liu, W. (2020). Impact of dichlorprop on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils. Journal of Environmental Science and Health, Part B, 55(11), 974–982.

-

Müller, M. D., & Buser, H. R. (1999). Fate of the herbicides mecoprop, dichlorprop, and 2,4-D in aerobic and anaerobic sewage sludge as determined by laboratory batch studies and enantiomer-specific analysis. Biodegradation, 10(4), 271–278.

-

Wang, Q., Liu, W., & Yang, Y. (2011). Enantioselective oxidative damage of chiral pesticide dichlorprop to maize. Journal of Agricultural and Food Chemistry, 59(8), 4069–4074.

-

Rügge, K., Bjerg, P. L., & Christensen, T. H. (2002). Degradation of the (R)- and (S)-enantiomers of the herbicides MCPP and dichlorprop in a continuous field-injection experiment. Water Research, 36(16), 4160–4164.

-

Nickel, K., Suter, M. J., & Kohler, H. P. (1998). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 64(8), 2859–2865.

-

NHMRC. (2011). Dichlorprop/Dichlorprop-P. Australian Drinking Water Guidelines.

-

Qu, H., Ma, C., Wang, Y., Xu, Y., Wang, P., & Zhou, Z. (2020). Effects of chiral herbicide dichlorprop on Arabidopsis thaliana metabolic profile and its implications for microbial communities in the phyllosphere. Ecotoxicology, 29(7), 865–876.

-

Xu, Y., Wang, Y., Ma, C., Qu, H., Wang, P., & Zhou, Z. (2021). New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants. Journal of Agricultural and Food Chemistry, 69(27), 7535–7545.

-

ASM Journals. (1998). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH.

-

ResearchGate. (2013). 2 Object and image in mirror of (R)-and (S)-enantiomers of dichlorprop.

-

Yang, X., Ma, B., Zheng, X., & Lin, C. (2014). Chiral Separation of Ten Arylphenoxypropionate Herbicides on Four Chiral Columns by Supercritical Fluid Chromatography. Analytical Methods, 6(19), 7859-7865.

-

ResearchGate. (2011). The synthesis of dichlorprop anno 1950.

-

Veen, M., & Vlug, R. (1982). Toxicokinetics of the herbicide dichlorprop and its leucinate and their action on liver mixed function oxidase in rats. Bulletin of Environmental Contamination and Toxicology, 28(6), 720-725.

-

U.S. Environmental Protection Agency. Environmental Chemistry Methods: Dichlorprop-P; 442434-01.

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.

Sources

- 1. Dichlorprop - Wikipedia [en.wikipedia.org]

- 2. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 3. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective oxidative damage of chiral pesticide dichlorprop to maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Impact of dichlorprop on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantioselective biodegradation and enantiomerization of dichlorprop in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantioselective uptake and degradation of the chiral herbicide dichlorprop [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. epa.gov [epa.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

The Enantiomeric Dichotomy of Dichlorprop-methyl: A Technical Guide to its Stereospecific Biological Activity

Introduction: The Significance of Chirality in Agrochemistry

In the realm of pesticide science, the three-dimensional arrangement of atoms in a molecule can be the determining factor between potent efficacy and environmental hazard. Many pesticides, including the widely used phenoxyalkanoic acid herbicide Dichlorprop-methyl (DCPPM), are chiral. This means they exist as non-superimposable mirror images of each other, known as enantiomers. While these enantiomers share identical physical and chemical properties in an achiral environment, their interactions with biological systems—which are inherently chiral—can differ dramatically. This guide provides an in-depth technical exploration of the stereospecific biological activity of this compound enantiomers, offering insights for researchers, scientists, and professionals in drug and pesticide development.

Dichlorprop, a chlorophenoxy herbicide structurally similar to 2,4-D, is employed to control annual and perennial broadleaf weeds[1]. Initially marketed as a racemic mixture (an equal blend of both enantiomers), advancements in asymmetric synthesis have enabled the production of enantiopure formulations[1]. This is of critical importance as typically only one enantiomer, the (R)-isomer in the case of dichlorprop, is responsible for the desired herbicidal activity[1][2][3]. The other enantiomer, the (S)-isomer, may be inactive, exhibit reduced activity, or even contribute to off-target toxicity[4][5]. Understanding the distinct biological fate and effects of each enantiomer is therefore paramount for developing safer, more effective agricultural products and for accurate environmental risk assessment.

Part 1: Differential Biological Activity of this compound Enantiomers

The biological activity of this compound is not a singular narrative but a tale of two molecules. The herbicidal efficacy and the ecotoxicological profile are both subject to profound enantioselectivity.

Herbicidal Activity: The Eutomer and the Distomer

The primary mode of action for dichlorprop is as a synthetic auxin[2][3][6]. Auxins are a class of plant hormones that regulate cell growth and differentiation[7]. Synthetic auxins mimic the natural hormone, indole-3-acetic acid (IAA), but at the high concentrations applied as herbicides, they lead to uncontrolled and disorganized plant growth, ultimately causing death[7][8].

It is well-established that the herbicidal activity of dichlorprop is almost exclusively attributed to the (R)-enantiomer (also known as dichlorprop-P)[1][2][3][9]. In the context of chiral compounds, the biologically active enantiomer is termed the "eutomer," while the less active one is the "distomer." The (R)-enantiomer effectively binds to auxin receptors, initiating a cascade of events that includes increased RNA polymerase activity, enhanced protein synthesis, and cell wall loosening, leading to the characteristic symptoms of epinasty (twisting and curling of stems and leaves) and uncontrolled cell division[7][8].

Ecotoxicological Profile: A More Complex Picture

While the (R)-enantiomer is the target for herbicidal action, the ecotoxicological effects on non-target organisms present a more nuanced scenario. Studies on aquatic organisms, particularly algae, have revealed significant enantioselectivity in toxicity, which does not always mirror the herbicidal activity profile.

For instance, in studies with the freshwater green alga Scenedesmus obliquus, the (R)-enantiomer of both dichlorprop (DCPP) and its methyl ester (DCPPM) exhibited higher toxicity[4][10]. Conversely, for the algae Chlorella pyrenoidosa and Chlorella vulgaris, the herbicidally inactive (S)-enantiomer of DCPPM was found to be more toxic than the (R)-enantiomer[4]. This highlights the critical need to assess the toxicity of individual enantiomers rather than relying solely on data from the racemic mixture.

The table below summarizes the enantioselective toxicity of this compound and its metabolite, Dichlorprop, in various algal species.

| Compound | Organism | 96h-EC50 (mg L⁻¹) (S)-enantiomer | 96h-EC50 (mg L⁻¹) (R)-enantiomer | 96h-EC50 (mg L⁻¹) Racemic Mixture | More Toxic Enantiomer | Reference |

| 2,4-DCPPM | Chlorella pyrenoidosa | 0.783 | 7.310 | 1.058 | (S) | [4] |

| 2,4-DCPPM | Scenedesmus obliquus | - | Lower | Higher | (R) | [4][10] |

| 2,4-DCPPM | Chlorella vulgaris | - | Higher | - | (S) | [4] |

Part 2: Mechanistic Insights into Enantioselective Activity

The differential biological activities of this compound enantiomers are rooted in their stereospecific interactions at a molecular level.

Mechanism of Herbicidal Action: An Auxin Mimic

The herbicidal action of (R)-dichlorprop stems from its ability to mimic IAA and bind to auxin-binding proteins (ABPs) and receptors like the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes. The resulting overstimulation of these pathways disrupts normal plant development.

Caption: Simplified pathway of (R)-Dichlorprop's herbicidal action.

Mechanism of Enantioselective Toxicity in Algae: The Role of Reactive Oxygen Species (ROS)

The enantioselective toxicity observed in algae is linked to the differential induction of oxidative stress. Exposure to dichlorprop enantiomers can lead to an increase in reactive oxygen species (ROS)[11]. In Scenedesmus obliquus, the herbicidally active (R)-enantiomer was found to induce higher levels of ROS production compared to the (S)-enantiomer[11]. This overproduction of ROS can damage cellular components, impair subcellular structures, and inhibit cell growth[11].

Furthermore, studies have shown that (R)-DCPP can induce more significant structural changes in the light-harvesting chlorophyll a/b pigment-protein complexes (LHCII) in S. obliquus[12]. This leads to an excess of excitation energy, which in turn triggers the enantioselective production of ROS, providing a mechanistic basis for the observed enantioselective toxicity[12].

Part 3: Environmental Fate and Enantioselective Degradation

The environmental persistence and impact of this compound are significantly influenced by enantioselective degradation processes carried out by microorganisms in soil and aquatic environments.

Microbial Degradation

Microbial communities often exhibit a preference for degrading one enantiomer over the other. For instance, a DCPPM-degrading bacterial strain isolated from activated sludge showed a preferential degradation of the (R)-enantiomer over the (S)-enantiomer[13]. In contrast, the bacterium Sphingomonas herbicidovorans MH can degrade both enantiomers of dichlorprop, but it preferentially degrades the (S)-enantiomer[14][15]. This enantioselectivity is due to the presence of distinct, inducible uptake systems for the (R)- and (S)-enantiomers[14][15].

Degradation in Algal Cultures

Different algal species also display varying enantioselectivity in the degradation of DCPPM. For Chlorella vulgaris and Scenedesmus obliquus, the degradation rate of the racemic mixture was faster than that of the individual enantiomers, with the (R)-enantiomer degrading faster than the (S)-enantiomer[16]. In Chlorella pyrenoidosa, the (R)-enantiomer and the racemate degraded at similar rates, both faster than the (S)-enantiomer[16]. DCPPM is hydrolyzed to the more toxic metabolite 2,4-DCPP, and the rate of this hydrolysis can also be enantioselective[17].

The enantioselective degradation can lead to a shift in the enantiomeric ratio of dichlorprop in the environment over time, which has important implications for long-term ecological risk assessment.

Part 4: Experimental Protocols

To accurately assess the biological activity of this compound enantiomers, robust and validated experimental protocols are essential.

Enantioselective Separation and Analysis

The separation of this compound enantiomers is a prerequisite for studying their individual biological effects. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most common techniques for achieving baseline separation[13].

Protocol: Chiral HPLC Separation of Dichlorprop Enantiomers

This protocol is a generalized example based on principles described in the literature[18][19].

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., a polysaccharide-based or Pirkle-type column).

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of an organic modifier (e.g., isopropanol or ethanol) and a non-polar solvent (e.g., hexane or heptane). The exact ratio will need to be optimized for the specific column used.

-

Add a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution.

-

Filter and degas the mobile phase before use.

-

-

Sample Preparation:

-

Accurately weigh a standard of racemic this compound and dissolve it in the mobile phase to a known concentration.

-

For experimental samples, extract the this compound using an appropriate solvent and concentrate the extract. Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 25 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detection wavelength (e.g., 230 nm).

-